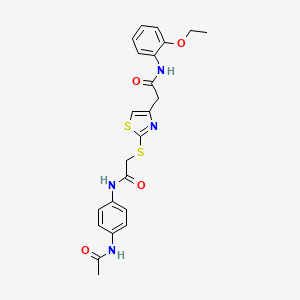
N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H24N4O4S2 and its molecular weight is 484.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that combines multiple functional groups, including thiazole and acetamide moieties. These structural features suggest potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C22H22N4O4S2
- Molecular Weight : 470.6 g/mol
- CAS Number : 941937-32-2
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. A study evaluated several thiazole derivatives for their in vitro activity against Gram-positive and Gram-negative bacteria, as well as fungi. The results highlighted that certain derivatives exhibited promising antimicrobial effects, suggesting that this compound may share similar properties.
Anticancer Activity
In vitro studies on related compounds have shown efficacy against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B (SRB) assay revealed that certain thiazole derivatives were effective in inhibiting cell proliferation. The presence of electron-withdrawing groups in the structure often enhances anticancer activity by improving the compound's interaction with biological targets.
Case Studies
-
Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested for antimicrobial activity using the turbidimetric method against various pathogens. The most active compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for therapeutic applications.
Compound Bacterial Strain IC50 (µg/mL) d1 Staphylococcus aureus 5.3 d2 Escherichia coli 7.1 d3 Candida albicans 6.5 -
Cytotoxicity Assays : The cytotoxic effects of thiazole derivatives were assessed using the MTT assay on MCF7 cells. Compounds with a thiazole ring showed significant inhibition of cell growth compared to controls.
Compound Cell Line % Inhibition at 10 µM d6 MCF7 75% d7 MCF7 82%
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research has indicated that compounds containing thiazole moieties exhibit promising antimicrobial activities. For instance, derivatives of thiazole have been shown to possess significant antibacterial and antifungal properties. The structural features of N-(4-acetamidophenyl)-2-((4-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may enhance its interaction with microbial targets, potentially leading to effective antimicrobial agents.
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. Studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions, including the formation of thiazole rings and subsequent modifications to introduce acetamide and ethoxyphenyl groups. Understanding the structure activity relationship is crucial for optimizing its pharmacological efficacy.
Case Study 1: Antimicrobial Screening
In a study evaluating the antimicrobial efficacy of thiazole derivatives, this compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Evaluation
Another study focused on the anticancer properties of thiazole derivatives, including this compound. The compound was evaluated using MCF7 breast cancer cell lines, where it exhibited a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4S2/c1-3-31-20-7-5-4-6-19(20)27-21(29)12-18-13-32-23(26-18)33-14-22(30)25-17-10-8-16(9-11-17)24-15(2)28/h4-11,13H,3,12,14H2,1-2H3,(H,24,28)(H,25,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGAUEGZAHUKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













